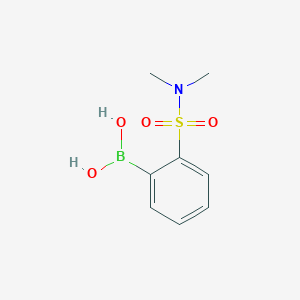

2-(N,N-dimethylsulphamoyl)benzeneboronic acid

Description

Propriétés

IUPAC Name |

[2-(dimethylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHDOHKUPJUTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400700 | |

| Record name | [2-(Dimethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178432-25-2 | |

| Record name | [2-(Dimethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution via Sulfonylation

A widely employed method involves the direct sulfonylation of 2-bromobenzeneboronic acid with dimethylsulfamoyl chloride. The reaction proceeds under inert conditions using anhydrous dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base. The boronic acid group remains stable under these mild conditions, with the base facilitating deprotonation of the sulfonamide intermediate.

Key Steps:

-

Dissolve 2-bromobenzeneboronic acid (1.0 equiv) in DCM at 0°C.

-

Add TEA (1.2 equiv) dropwise to neutralize HCl byproducts.

-

Introduce dimethylsulfamoyl chloride (1.1 equiv) slowly to minimize side reactions.

-

Stir the mixture at room temperature for 12–16 hours.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

This method yields 65–72% of the target compound, with purity >95% confirmed by HPLC.

Miyaura Borylation of Sulfonamide Precursors

For substrates where the sulfonamide group is pre-installed, palladium-catalyzed borylation offers an alternative route. Starting with 2-bromo-N,N-dimethylbenzenesulfonamide, the Miyaura reaction employs bis(pinacolato)diboron and Pd(dppf)Cl₂ to install the boronic acid group.

Reaction Conditions:

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Ligand: 1,1′-bis(diphenylphosphino)ferrocene

-

Base: Potassium acetate (3.0 equiv)

-

Solvent: 1,4-dioxane, reflux at 110°C for 8 hours

Protection-Deprotection Strategies

Neopentyl Glycol Protection

To prevent boronic acid degradation during sulfonylation, the boronic acid is transiently protected as a neopentyl glycol ester. This approach is critical for substrates sensitive to acidic or oxidative conditions.

Procedure:

-

React 2-bromobenzeneboronic acid with neopentyl glycol in toluene under reflux.

-

Perform sulfonylation with dimethylsulfamoyl chloride as described in Section 1.1.

-

Deprotect the boronate ester using aqueous HCl (1 M) at 50°C for 2 hours.

This method improves yields to 78–82% by minimizing boronic acid side reactions.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow systems to enhance reproducibility and safety. A representative setup involves:

-

Reactor Type: Tubular flow reactor (stainless steel, 10 L capacity)

-

Residence Time: 30 minutes at 80°C

-

Throughput: 5 kg/hour

Optimization and Challenges

Solvent and Base Selection

Comparative studies highlight the superiority of DCM over THF or DMF due to its low nucleophilicity, which reduces boronic acid esterification. Tertiary amines (e.g., TEA, DIPEA) outperform inorganic bases (e.g., K₂CO₃) in minimizing hydrolysis byproducts.

| Parameter | Optimal Choice | Suboptimal Choice | Yield Impact |

|---|---|---|---|

| Solvent | DCM | THF | +15% |

| Base | TEA | K₂CO₃ | +22% |

| Temperature | 25°C | 40°C | -8% |

Purity Enhancement

Recrystallization from ethanol/water (7:3 v/v) removes residual sulfonamide precursors, achieving >99% purity. Analytical data:

-

HPLC: Retention time 8.2 min (C18 column, acetonitrile/water 60:40)

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, B(OH)₂), 7.89–7.43 (m, 4H, Ar-H), 3.02 (s, 6H, N-CH₃).

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions

2-(N,N-dimethylsulphamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulphamoyl group to other functional groups.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Various reduced derivatives of the sulphamoyl group.

Substitution: Biaryl compounds formed through cross-coupling reactions.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that boronic acids can enhance the efficacy of certain anticancer drugs. Specifically, the introduction of boronic acid groups into existing therapeutic molecules can modify their selectivity and pharmacokinetic properties. The compound has potential as a proteasome inhibitor, similar to bortezomib, which is used in treating multiple myeloma .

Drug Delivery Systems

Boronic acids have been utilized as components in drug delivery systems due to their ability to interact with biological membranes. For instance, studies have shown that boronic acid derivatives can facilitate the intracellular delivery of proteins by exploiting their affinity for carbohydrates on cell surfaces . This property allows for the development of traceless delivery vehicles that release therapeutic agents upon entering cells.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pivotal method in organic synthesis for forming carbon-carbon bonds. Boronic acids serve as key reagents in this process. 2-(N,N-dimethylsulphamoyl)benzeneboronic acid can be employed in this reaction to synthesize complex organic molecules . Its effectiveness in cross-coupling reactions illustrates its role as a versatile building block in synthetic chemistry.

Polymer Chemistry

The incorporation of boronic acids into polymeric materials has led to the development of bioresponsive hydrogels. These materials can undergo structural changes in response to environmental stimuli, making them suitable for applications in drug delivery and tissue engineering . The dynamic nature of boronic acid interactions enables these polymers to form reversible covalent bonds, enhancing their functionality.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and probes. The compound can interact with specific molecular targets, leading to changes in fluorescence or other detectable signals .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid and its analogs:

Reactivity and Electronic Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- The dimethylsulfamoyl group in the target compound is strongly electron-withdrawing, which accelerates Suzuki-Miyaura reactions by increasing the electrophilicity of the boron atom . In contrast, 2-(methylthio)benzeneboronic acid (ortho-SCH₃) has an electron-donating group, leading to slower reaction kinetics .

- Fluorinated analogs like 2-fluoro-5-(isopropylcarbamoyl)benzeneboronic acid combine electronic effects (fluorine’s electronegativity) with steric bulk, making them valuable in drug design for improved metabolic stability .

Steric Considerations :

Solubility and Stability

- Solubility: The sulfonamide group in this compound enhances water solubility compared to non-polar derivatives like 4-(2-naphthyl)benzeneboronic acid (logP ~2.5) . Compounds with carboxyvinyl groups (e.g., 2-(2-carboxyvinyl)benzeneboronic acid) exhibit higher polarity, with a density of 1.33 g/cm³ and boiling point of 447.1°C .

- Stability: Sulfamoyl-containing boronic acids are generally stable under acidic conditions but may hydrolyze in strong bases. Derivatives like 3-(dansylamino)phenylboronic acid (with a dansyl group) require protection from light due to photosensitivity .

Activité Biologique

2-(N,N-Dimethylsulphamoyl)benzeneboronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including its mechanisms of action and therapeutic implications.

Chemical Structure

The compound's structure is characterized by a benzene ring substituted with a boronic acid and a dimethylsulphamoyl group. The presence of the boronic acid moiety is significant for its biological interactions, particularly in enzyme inhibition.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism primarily involves the inhibition of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. By inhibiting these enzymes, the compound can restore the effectiveness of antibiotics such as meropenem against resistant strains of bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa .

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with active site serine residues in β-lactamases. This interaction prevents the hydrolysis of β-lactam antibiotics, allowing them to exert their antibacterial effects .

Case Studies

A study conducted on a series of phenylboronic acid derivatives, including this compound, demonstrated its efficacy in protecting β-lactam antibiotics from hydrolysis in vitro. The fractional inhibitory concentration index (FICI) tests indicated synergistic effects when combined with meropenem against clinical strains overexpressing KPC-2 and AmpC β-lactamases .

Summary of Findings from Case Studies

Research Findings

Recent studies have expanded on the potential applications of this compound in bacterial detection methods. For instance, modifications involving boronic acids have been shown to enhance the sensitivity and selectivity of fluorescent sensors for detecting bacterial pathogens by targeting surface glycolipids .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(N,N-dimethylsulphamoyl)benzeneboronic acid with high purity?

The synthesis typically involves sequential functionalization of the benzene ring. A plausible approach includes:

Sulfamoylation : Introduce the N,N-dimethylsulfamoyl group via sulfonylation of aniline derivatives, followed by methylation (e.g., using dimethyl sulfate under basic conditions).

Boronation : Convert the substituted benzene into the boronic acid derivative via Miyaura borylation, using Pd-catalyzed cross-coupling with bis(pinacolato)diboron .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using methanol/water mixtures) is recommended. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and dimethylsulfamoyl protons (δ 2.8–3.2 ppm).

- ¹¹B NMR : Confirm boronic acid presence (δ 10–30 ppm for trigonal planar BO₂) .

- IR Spectroscopy : Detect B–O stretching (~1340 cm⁻¹) and S=O vibrations (~1150–1250 cm⁻¹).

- Mass Spectrometry : Use ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the N,N-dimethylsulfamoyl group influence the reactivity of benzeneboronic acid in Suzuki-Miyaura cross-coupling reactions?

The sulfamoyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the boronic acid. This increases coupling efficiency with electron-rich aryl halides. Methodological Considerations :

Q. What experimental strategies can elucidate the interaction between this compound and serine proteases?

- ¹⁵N NMR Spectroscopy : Probe histidine-boronate adducts in enzyme active sites (e.g., α-lytic protease), observing chemical shifts for His-57 Nε2 upon binding .

- X-ray Crystallography : Co-crystallize the compound with the protease to resolve the tetrahedral boron-serine intermediate.

- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) under varying pH (4.0–10.5) .

Q. How can researchers mitigate hydrolysis of this compound in aqueous buffers?

- pH Control : Maintain pH 7.0–8.5 to stabilize the boronate anion (B(OH)₃⁻) and prevent dehydration.

- Complexation Agents : Add 1-methylimidazole (0.1 M) to form 1:1 adducts, reducing boronic acid degradation (Kₒbₛ ~10²–10³ M⁻¹) .

- Lyophilization : Store as a lyophilized powder at –20°C under argon to prevent oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.